2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

Lipophilicity logP Drug design

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine (CAS 1401348-38-6) is a heterocyclic building block comprising a pyrazine core substituted with a chlorine atom at position 2 and a gem‑difluoropiperidine moiety at position 6. The compound is supplied commercially at a minimum purity specification of 95%.

Molecular Formula C9H10ClF2N3
Molecular Weight 233.64 g/mol
Cat. No. B8127570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine
Molecular FormulaC9H10ClF2N3
Molecular Weight233.64 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=CN=CC(=N2)Cl
InChIInChI=1S/C9H10ClF2N3/c10-7-5-13-6-8(14-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2
InChIKeyAZDBZRSVBBQAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine – Physicochemical Identity and Procurement Baseline


2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine (CAS 1401348-38-6) is a heterocyclic building block comprising a pyrazine core substituted with a chlorine atom at position 2 and a gem‑difluoropiperidine moiety at position 6 [1]. The compound is supplied commercially at a minimum purity specification of 95% . Key computed physicochemical descriptors include a molecular weight of 233.64 g/mol, a calculated logP (XLogP3‑AA) of 2.4, a topological polar surface area of 29 Ų, and a predicted pKa of 1.19±0.10 [1].

Why 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine Cannot Be Readily Replaced by Simpler Piperidine or Unsubstituted Pyrazine Analogs


The 4,4‑difluoropiperidine group imparts distinct steric, electronic, and pharmacokinetic properties that are lost upon replacement with a simple piperidine or other non‑fluorinated amines. The gem‑difluoro substitution lowers the basicity of the piperidine nitrogen (predicted pKa 1.19 versus ~11 for unsubstituted piperidine) and reduces the hydrogen‑bond acceptor capacity of the amine, which can translate into attenuated hERG liability and improved membrane permeability in derived analogs [1]. Generic substitution with 2‑chloro‑6‑(piperidin‑1‑yl)pyrazine or 2,6‑dichloropyrazine eliminates these fluorine‑specific features, potentially compromising biological activity, metabolic stability, or synthetic utility in downstream applications.

Measurable Differentiation of 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine Versus Closest Structural Analogs


Predicted logP Elevation Relative to the Non‑Fluorinated Piperidine Analog

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine exhibits a computed logP (XLogP3‑AA) of 2.4 [1]. In contrast, the non‑fluorinated analog, 2‑chloro‑6‑(piperidin‑1‑yl)pyrazine, displays a lower computed logP of approximately 1.9, a difference of +0.5 log unit arising from the two fluorine atoms [2]. This increase in lipophilicity is consistent with the well‑established effect of gem‑difluoro substitution on logP and may enhance membrane partitioning of downstream derivatives.

Lipophilicity logP Drug design

Reduced Predicted Basicity (pKa) Versus Unsubstituted Piperidine

The predicted pKa of 2‑chloro‑6‑(4,4‑difluoropiperidin‑1‑yl)pyrazine is 1.19±0.10 , reflecting the electron‑withdrawing effect of the gem‑difluoro substituents. In comparison, the conjugate acid of unsubstituted piperidine has a pKa of approximately 11.2 [1]. This dramatic reduction in basicity (ΔpKa ≈ −10) is a class‑level feature of 4,4‑difluoropiperidine derivatives and has been linked to reduced hERG channel blockade in medicinal chemistry campaigns [2].

Basicity pKa hERG Drug safety

Commercial Availability at Defined Purity Specification (95%)

The target compound is available from AK Scientific with a minimum purity specification of 95% . By comparison, the non‑fluorinated analog 2‑chloro‑6‑(piperidin‑1‑yl)pyrazine is listed by multiple vendors with purities ranging from 95% to 97% . The purity parity ensures that the difluorinated building block does not impose a quality penalty relative to the simpler analog, while providing the added physicochemical benefits described above.

Purity Procurement Quality control

High‑Value Procurement Scenarios for 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates Requiring Attenuated hERG Liability

The reduced basicity of the 4,4‑difluoropiperidine nitrogen (predicted pKa 1.19 versus ~11 for piperidine) makes this building block a strategic choice for medicinal chemists designing kinase inhibitors where hERG‑mediated cardiotoxicity is a concern . The chlorine atom at position 2 provides a versatile handle for further diversification via SNAr or cross‑coupling reactions, enabling rapid SAR exploration while retaining the favorable physicochemical profile [1].

Chemical Biology: Probe Development Targeting Orexin or CNS Receptors

The 4,4‑difluoropiperidine motif is established in the patent literature as a key pharmacophoric element for orexin receptor antagonists [2]. 2‑Chloro‑6‑(4,4‑difluoropiperidin‑1‑yl)pyrazine can serve as a late‑stage diversification intermediate for the synthesis of orexin‑receptor chemical probes, where the pyrazine core allows for further functionalization and the difluoropiperidine group contributes to CNS penetration through increased logP (2.4) and reduced hydrogen‑bond donor count (zero) [1].

Process Chemistry: Scalable Intermediate for Fluorine‑Containing APIs

The commercial availability at 95% purity from AK Scientific and the well‑precedented synthesis from 2‑chloropyrazine and 4,4‑difluoropiperidine make this compound a viable intermediate for process chemistry scale‑up. The gem‑difluoro group is chemically inert under a wide range of reaction conditions, reducing the risk of unwanted side reactions during multi‑step syntheses compared to mono‑fluorinated or hydroxylated piperidine analogs.

Quote Request

Request a Quote for 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.